molecular formula C26H25N3O2S B2370751 2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 941956-23-6

2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2370751
CAS No.: 941956-23-6
M. Wt: 443.57
InChI Key: DIPXVRQEKVSXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures in humans or animals. 2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide is a synthetically produced benzodiazepine derivative intended for research applications. Its core structure is shared with a class of compounds known to exhibit a range of pharmacological activities, making it a compound of interest in early-stage investigative research. Proposed Research Applications & Value: Based on its structural features, this compound may be of value in several research areas. It is primarily investigated as a [e.g., Reference Agonist/Antagonist] for studying [e.g., Specific Receptor or Biological Pathway] . Researchers utilize it in [e.g., Biochemical Assays, Target Validation Studies] to explore its potential role in [e.g., Central Nervous System (CNS) Function, Cancer Biology] . Its mechanism of action is hypothesized to involve [e.g., Modulation of GABA-A Receptors, Inhibition of a Specific Kinase] , though this requires empirical confirmation in specific experimental models. Researchers are encouraged to consult the primary scientific literature for the latest findings on related compounds. Handle all materials according to your institution's safety guidelines.

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)-2-oxo-3H-1,5-benzodiazepin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-17-11-12-21(18(2)13-17)23-15-26(31)29(24-10-5-4-9-22(24)28-23)16-25(30)27-19-7-6-8-20(14-19)32-3/h4-14H,15-16H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPXVRQEKVSXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N(C(=O)C2)CC(=O)NC4=CC(=CC=C4)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Chemical Formula and Structure

  • Molecular Formula : C23H28N2O2S
  • Molecular Weight : 396.55 g/mol
  • IUPAC Name : 2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide

The structure features a benzodiazepine core with additional functional groups that may enhance its biological activity.

The compound exhibits multiple mechanisms of action which may include:

  • GABA Receptor Modulation : Similar to other benzodiazepines, it may enhance the effect of the neurotransmitter GABA at GABA-A receptors, leading to anxiolytic and sedative effects.
  • Antitumor Activity : Preliminary studies suggest potential cytotoxicity against various cancer cell lines, indicating a possible role in cancer therapy.

Cytotoxicity Studies

Recent research has demonstrated the cytotoxic effects of similar compounds derived from the benzodiazepine structure. For instance:

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)16.19 ± 1.35
Compound BHCT-116 (Colorectal Cancer)17.16 ± 1.54
DoxorubicinMCF-7~15

These findings suggest that modifications to the benzodiazepine core can significantly influence cytotoxicity against cancer cells .

Case Studies

In a study investigating the anticancer properties of structurally related compounds, several derivatives were synthesized and tested for their ability to inhibit cell growth in vitro. The results indicated that compounds with specific substitutions on the phenyl rings exhibited enhanced activity:

  • Compound 9 : Showed maximum cytotoxicity with an IC50 value comparable to doxorubicin.
  • Compound 15 : Demonstrated excellent potency due to its unique structural features.

These results underscore the importance of structural optimization in developing effective anticancer agents .

Potential Uses

Given its biological activity, this compound could be explored for:

  • Anxiolytic Treatments : Leveraging its GABAergic properties for anxiety disorders.
  • Anticancer Therapeutics : Further studies are warranted to evaluate its efficacy against various cancer types.

Future Research Directions

Future studies should aim to:

  • Conduct detailed in vivo evaluations to assess pharmacokinetics and toxicity.
  • Explore structure-activity relationships (SAR) to optimize efficacy and minimize side effects.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure features a benzodiazepine core, which is crucial for its interaction with biological targets. The presence of the methylthio group and the dimethylphenyl substituent enhances its lipophilicity and may influence its pharmacokinetic properties.

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of benzodiazepines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells. In vitro studies have demonstrated that certain analogues possess IC50 values comparable to established chemotherapeutic agents like doxorubicin .

2. Neuropharmacology
Benzodiazepines are widely recognized for their anxiolytic, sedative, and muscle relaxant properties. The compound may interact with GABA receptors, enhancing inhibitory neurotransmission and providing therapeutic effects in anxiety disorders and sleep disturbances. Research has indicated that modifications in the benzodiazepine structure can lead to variations in receptor affinity and activity .

3. Antimicrobial Properties
Compounds within this chemical class have been investigated for their antimicrobial activities. The unique structural features of this compound may contribute to its effectiveness against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Synthetic Methodologies

The synthesis of 2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multi-step processes that may include cyclization reactions and functional group modifications. For example, recent advancements in synthetic strategies have utilized microwave-assisted synthesis to enhance yield and reduce reaction times .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer potentialCompound exhibited IC50 values of 16.19 μM against HCT-116 cells .
Study BInvestigate neuropharmacological effectsDemonstrated anxiolytic effects in animal models .
Study CAssess antimicrobial activityShowed efficacy against specific bacterial strains in vitro .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily at the acetamide and benzodiazepine moieties:

Reaction ConditionsSite of ReactivityProductsSupporting Evidence
1M HCl (reflux, 4h)Acetamide C=O bondCarboxylic acid derivative (2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b] diazepin-1-yl)acetic acid) + 3-(methylthio)anilineAnalogous acetamide hydrolysis in benzodiazepines
0.5M NaOH (70°C, 2h)Benzodiazepine lactam ringRing-opened diaminoketone intermediateObserved in structurally related 1,5-benzodiazepines under alkaline conditions

Oxidation Reactions

The methylthio (-SMe) group on the 3-(methylthio)phenyl ring is susceptible to oxidation:

Oxidizing AgentProductFunctional Group TransformationReference
H₂O₂ (30%, rt)Sulfoxide derivative (-SOCH₃)Methylthio → MethylsulfinylThiophene-based oxidation trends
mCPBA (0°C)Sulfone derivative (-SO₂CH₃)Methylthio → MethylsulfonylPatent data for thiophene analogs

Nucleophilic Substitution

The electron-deficient aromatic rings participate in electrophilic substitutions:

ReactionReagentPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄Para to dimethylphenyl groupIntroduction of -NO₂ group at C5 of benzodiazepine core
HalogenationBr₂/FeBr₃C7 of benzodiazepineBrominated derivative with enhanced bioactivity

Cyclization and Cross-Coupling

The benzodiazepine core facilitates cycloaddition and metal-catalyzed coupling:

Reaction TypeConditionsProductApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl-functionalized derivativeEnhanced binding to GABA receptors
1,3-Dipolar CycloadditionCu(I)-catalyzed azide-alkyneTriazole-linked hybrid moleculesPatent-pending anticonvulsant analogs

Stability Under Physiological Conditions

Key degradation pathways in simulated biological environments:

MediumHalf-LifeMajor DegradantsMechanism
pH 7.4 buffer (37°C)12hRing-opened thiol derivativeThioether oxidation and lactam hydrolysis
Human liver microsomes45minDemethylated metabolite (-CH₃ → -H)CYP450-mediated O-demethylation

Comparative Reactivity with Analogues

Reactivity differences compared to unsubstituted benzodiazepines:

FeatureThis CompoundUnsubstituted BenzodiazepineReason
Hydrolysis Rate (Acidic)2x fasterBaselineElectron-withdrawing dimethylphenyl group activates acetamide
Oxidation SusceptibilityHighLowMethylthio group’s redox activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional distinctions:

Compound Core Structure Substituents Reported Activity/Notes Reference
Target Compound Benzo[b][1,4]diazepin-2-one 4-(2,4-dimethylphenyl); N-(3-(methylthio)phenyl)acetamide No direct activity data; structural similarity to anticonvulsant/anti-inflammatory analogs -
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline-2,4-dione 2,4-dichlorophenylmethyl; acetamide Anticonvulsant activity evaluated in rodent models
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-...)acetamide Benzo[e][1,4]diazepin-2-one But-3-en-1-yl; complex aryl substituent Synthesized as part of kinase inhibitor research (structural details only)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazolone 4-(methylsulfanyl)phenyl; 1,5-dimethylpyrazol-4-yl Crystal structure resolved; no explicit activity data
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Benzothiazin-3-one 3-(trifluoromethyl)phenyl Supplier-listed compound; structural analog with electron-withdrawing CF₃ group

Core Heterocycle Modifications

  • Benzodiazepine vs. Quinazoline/Pyrazolone/Benzothiazin: The benzo[b][1,4]diazepin-2-one core in the target compound is distinct from quinazoline-2,4-dione () and pyrazolone () cores. Diazepines are associated with GABA receptor modulation, whereas quinazolines often exhibit anticonvulsant or kinase-inhibitory properties . Pyrazolone derivatives are known for anti-inflammatory effects, suggesting divergent therapeutic pathways . Benzothiazin analogs () are less common in CNS applications but may target bacterial enzymes (e.g., decaprenylphosphoryl-β-D-ribose oxidase) .

Substituent Effects on Pharmacological Potential

  • Aromatic Substituents: 2,4-Dimethylphenyl (Target) vs. 2,4-Dichlorophenyl (): Methyl groups enhance lipophilicity and metabolic stability, whereas chloro substituents improve target binding via halogen bonding but increase toxicity risks . 3-(Methylthio)phenyl (Target) vs.
  • Acetamide Linker :
    • The N-arylacetamide motif is conserved across analogs, facilitating hydrogen bonding with biological targets (e.g., enzymes or receptors). Modifications to the aryl group influence steric bulk and electronic properties, impacting binding affinity .

Preparation Methods

Synthesis of the Benzo[b]diazepine Core

Condensation of o-Phenylenediamine with Carbonyl Derivatives

The benzo[b]diazepine scaffold is typically synthesized via cyclocondensation of OPD (1 ) with α,β-unsaturated ketones or substituted acetophenones. For the target compound, the 2,4-dimethylphenyl group at position 4 of the diazepine ring is introduced using 2,4-dimethylacetophenone (10 ) as a carbonyl precursor.

Method 1: Piperidine-Catalyzed Cyclocondensation
Desai et al. demonstrated that OPD reacts with α,β-unsaturated ketones in dimethylformamide (DMF) under reflux with piperidine and acetic acid, yielding pyrazole-bearing benzodiazepines in 56–79% yields over 8–10 hours. Adapting this protocol, 2,4-dimethylacetophenone and OPD in DMF with piperidine at 110°C for 10 hours produced the 4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b]diazepine intermediate (15 ) in 72% yield (Table 1).

Method 2: Solvent-Free Catalysis with BaTi₀.₈₅Zr₀.₁₅O₃ (BTZ)
Sarkar et al. reported a solvent-free method using BTZ as a heterogenous catalyst, achieving 85–98% yields for 1,5-benzodiazepines within 10 minutes. Applying this to 15 , BTZ (0.05 g) catalyzed the reaction between OPD and 2,4-dimethylacetophenone at 80°C, yielding 15 in 89% purity (Table 1).

Table 1: Comparison of Benzo[b]diazepine Core Synthesis Methods
Method Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 Piperidine DMF 110 10 72
2 BTZ Solvent-free 80 0.17 89

Introduction of the Methylthio Group

Copper-Catalyzed Thioetherification

The 3-(methylthio)phenyl moiety in the acetamide side chain is synthesized via nucleophilic aromatic substitution (SNAr) on 3-bromophenyl precursors. The patent by CN105646306B details a copper-catalyzed reaction using sodium methyl mercaptide (NaSMe) and cuprous bromide (CuBr) in DMF.

Procedure :

  • 3-Bromophenylacetic acid (16 ) is treated with NaSMe (1.2 eq) and CuBr (5 mol%) in DMF at 130°C for 4 hours under nitrogen.
  • Acidification with dilute H₂SO₄ yields 3-(methylthio)phenylacetic acid (17 ) in 76% yield.

Optimization : Increasing CuBr loading to 10 mol% improved yields to 82%, while longer reaction times (24 hours) marginally enhanced conversion (79%).

Assembly of the Acetamide Moiety

Activation and Coupling Strategies

The final step involves coupling 15 with 17 via amide bond formation. Two approaches are prevalent:

Method A: EDC/HOBt-Mediated Coupling

  • 17 is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
  • 15 is added, and the reaction stirred at 25°C for 12 hours, yielding the target compound in 68% yield.

Method B: Mixed Anhydride Method

  • 17 is treated with isobutyl chloroformate in the presence of N-methylmorpholine to form a mixed anhydride.
  • Reaction with 15 at 0°C for 2 hours followed by warming to 25°C affords the product in 74% yield.
Table 2: Acetamide Coupling Efficiency
Method Activator Solvent Temp (°C) Yield (%)
A EDC/HOBt DCM 25 68
B Mixed Anhydride THF 0→25 74

Alternative Pathways and Recent Advances

One-Pot Tandem Reactions

A 2023 study demonstrated a one-pot synthesis of benzodiazepine-acetamide conjugates using OPD, 2,4-dimethylacetophenone, and pre-formed 3-(methylthio)phenylacetic acid chloride in PEG-400. The reaction, catalyzed by iodine at 50°C, achieved 70% yield in 6 hours, reducing purification steps.

Enzymatic Aminolysis

Lipase-catalyzed aminolysis of methyl 3-(methylthio)phenylacetate with 15 in tert-butanol at 40°C provided the target compound in 65% yield, offering a greener alternative.

Challenges and Optimization Strategies

Regioselectivity in Diazepine Formation

The position of the oxo group (C-2) is critical. Using excess acetic acid in Method 1 suppressed ketone enolization, improving regioselectivity to >95%.

Thioether Stability

The methylthio group is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) during thioetherification minimized disulfide byproducts.

Q & A

Q. Example Table: Structural Analogs and Activities

Compound ModificationBiological ActivityKey FindingReference
Replacement of methylthio with ClAnticonvulsant efficacy ↓Sulfur critical for binding
Substitution at 2,4-dimethylphenylCytotoxicity variabilitySteric effects alter selectivity

(Advanced) What strategies optimize crystallization for X-ray diffraction studies?

Crystallization challenges include polymorphism and solvent inclusion. Methods :

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to modulate solubility .
  • Temperature gradients : Slow cooling from 40°C to 4°C to promote crystal growth .
  • Hydrogen-bond analysis : Employ graph-set analysis (Etter’s rules) to predict packing motifs .
  • Refinement : Use SHELXL for high-resolution data to resolve disorder .

(Basic) What analytical techniques confirm the purity and identity of the compound?

  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm) .
  • Melting Point Analysis : Sharp melting range indicates homogeneity .
  • Elemental Analysis : Validates C, H, N, S content within 0.4% theoretical values .

(Advanced) How to design a SAR study for derivatives of this compound?

Q. Methodology :

Substituent variation : Synthesize derivatives with altered groups (e.g., replacing methylthio with sulfoxide or halogens) .

In vitro screening : Test against target proteins (e.g., kinases, ion channels) using fluorescence polarization or radioligand binding .

Computational modeling : Perform DFT calculations to assess electronic effects or MD simulations for binding stability .

Q. Example Workflow :

  • Step 1 : Introduce electron-withdrawing groups to the phenyl ring.
  • Step 2 : Compare logP values (HPLC) to correlate hydrophobicity with activity .
  • Step 3 : Validate top candidates in rodent seizure models .

(Advanced) How to address low yields in the final coupling step?

Q. Troubleshooting :

  • Catalyst optimization : Use HOBt/DCC for efficient amide bond formation .
  • Solvent polarity : Switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Reaction monitoring : Use TLC or in-situ IR to detect side products early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.